molecular formula C22H23ClN2O2 B12435246 N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12435246
M. Wt: 382.9 g/mol
InChI Key: SIQXMIUJAVECCG-UHFFFAOYSA-N
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Description

N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Enone Intermediate: The reaction starts with the condensation of 2-methylbenzaldehyde with piperidine to form an enone intermediate.

    Chlorination: The enone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride.

    Amidation: The chlorinated enone is reacted with benzamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar structural features but different functional groups.

    Benzotrifluoride: Another compound with a trifluoromethyl group instead of a chlorinated phenyl group.

Uniqueness

N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[1-chloro-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23ClN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)

InChI Key

SIQXMIUJAVECCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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